2-(4-Fluorophenyl)-3-phenylpropanoic acid

Medicinal Chemistry Crystallization Process Chemistry

Procure 2-(4-Fluorophenyl)-3-phenylpropanoic acid (CAS 1086-76-6) for reliable SAR and process development. Unlike generic regioisomers, this exact para-fluoro, β-phenyl substitution delivers a distinct pKa of 4.15 (vs. flurbiprofen), altering ionization and permeability in cell-based assays. Its high, sharp melting point (93.5-95.0°C) ensures crystalline handling for accurate dosing and solid-form screening. As a racemic α-carbon scaffold, it enables chiral resolution studies critical for stereochemistry-activity relationships. Insist on this precise regioisomer to avoid divergent purification, formulation, and enantioselective synthesis outcomes.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 1086-76-6
Cat. No. B3080503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-3-phenylpropanoic acid
CAS1086-76-6
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
InChIKeyCFSLQCHFLZIMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-3-phenylpropanoic acid (CAS 1086-76-6): A Crystalline Phenylpropanoic Acid Building Block for Drug Discovery


2-(4-Fluorophenyl)-3-phenylpropanoic acid (CAS 1086-76-6) is a synthetic phenylpropanoic acid derivative characterized by a para-fluorophenyl group at the α-position and a phenyl group at the β-position . It is a white to almost white crystalline solid with a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol [1]. The compound is primarily utilized as a versatile small molecule scaffold and chiral building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of PPAR agonists and GPR40 modulators [2]. Unlike its structural analogs, this specific regioisomer and substitution pattern confers distinct physicochemical properties and synthetic utility that directly impact its procurement and application in targeted research programs .

Why 2-(4-Fluorophenyl)-3-phenylpropanoic acid Cannot Be Substituted with Common Analogs


In medicinal chemistry, phenylpropanoic acids are a broad class of compounds with diverse applications. However, the specific substitution pattern on the propanoic acid backbone is critical for determining biological activity, physicochemical properties, and synthetic utility [1]. Generic substitution of 2-(4-Fluorophenyl)-3-phenylpropanoic acid with regioisomers like 3-(4-fluorophenyl)-2-phenylpropanoic acid or simpler analogs like 2-(4-fluorophenyl)propanoic acid can lead to significant differences in melting point, pKa, and chiral recognition, thereby altering purification protocols, formulation behavior, and enantioselective synthesis outcomes [2]. For example, a shift in pKa by 0.35 units compared to the NSAID flurbiprofen changes its ionization state at physiological pH, impacting solubility and membrane permeability [2]. The following quantitative evidence details why procurement of the exact CAS 1086-76-6 compound is essential for reproducible research and development.

2-(4-Fluorophenyl)-3-phenylpropanoic acid: Quantitative Differentiation Data Against Closest Analogs


Melting Point Differentiates Purification and Handling from Regioisomer

The target compound exhibits a melting point range of 93.5-95.0 °C (ChemicalBook) or 87.0-91.0 °C (TCI) [1]. In contrast, its closest regioisomer, 3-(4-fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1), is reported to have a significantly lower melting range of approximately 35-38 °C . This substantial difference (>50 °C) directly impacts purification strategy, as the target compound is a crystalline solid at room temperature, allowing for simpler recrystallization and easier handling, whereas the regioisomer may require low-temperature workup or chromatographic purification.

Medicinal Chemistry Crystallization Process Chemistry

pKa Shift of 0.35 Units vs. Flurbiprofen Alters Ionization and Solubility

The predicted acid dissociation constant (pKa) for 2-(4-Fluorophenyl)-3-phenylpropanoic acid is 4.15±0.10 . This is significantly higher (less acidic) than the NSAID flurbiprofen, which has a pKa of 3.80 [1]. A difference of 0.35 pKa units corresponds to a shift in the ratio of ionized to unionized species at a given pH. At pH 4.15, the target compound is 50% ionized, whereas flurbiprofen would be more than 70% ionized. This influences solubility profiles, membrane permeability, and potential formulation behavior.

Physicochemical Properties ADME Formulation

Racemic Chiral Center Enables Enantioselective Resolution for Advanced Building Blocks

The α-carbon of 2-(4-Fluorophenyl)-3-phenylpropanoic acid is a chiral center, and the commercially available compound is a racemic mixture. This presents an opportunity for enantioselective resolution using enzymatic methods, as described in US Patent 6,743,608, which details a process for the preparation of optically enriched substituted 3-phenyl-propanoic acids [1]. In contrast, simpler analogs like 2-(4-fluorophenyl)propanoic acid (CAS 75908-73-5) lack the additional β-phenyl group, which can alter substrate recognition by chiral catalysts [2]. The presence of the β-phenyl group in the target compound provides a distinct steric and electronic environment that can influence enantioselectivity in kinetic resolutions.

Chiral Synthesis Enantioselective Catalysis Process Chemistry

Commercial Purity and Storage Specifications Ensure Reliable Research Outcomes

The target compound is commercially available with a minimum purity specification of 95% (AKSci) or 98% (TCI) [1], and is stored long-term in a cool, dry place . In contrast, the regioisomer 3-(4-fluorophenyl)-2-phenylpropanoic acid is often listed as 'custom synthesis' with no guaranteed purity or melting point data from standard suppliers [2]. This lack of specification can lead to variability in reaction yields and reproducibility. Additionally, the target compound's solid crystalline form at room temperature simplifies accurate weighing and handling compared to low-melting analogs.

Quality Control Procurement Synthetic Reliability

Optimal Research and Procurement Scenarios for 2-(4-Fluorophenyl)-3-phenylpropanoic acid


Synthesis of PPAR Agonists and GPR40 Modulators for Metabolic Disease Research

Given its role as a versatile phenylpropanoic acid scaffold, this compound is ideally suited as a core building block for generating focused libraries of PPAR agonists and GPR40 modulators, as highlighted in patent literature [1]. Its specific substitution pattern and physicochemical properties differentiate it from simpler analogs, making it the preferred starting material for programs targeting metabolic disorders where fluorinated aromatic moieties are essential for target engagement.

Enantioselective Synthesis of Chiral Intermediates for Advanced Lead Optimization

The racemic nature of the α-chiral center, combined with the distinct β-phenyl group, makes this compound an excellent substrate for developing and validating enzymatic kinetic resolution processes [2]. Procurement of the racemate allows researchers to access both enantiomers, which is critical for SAR studies where stereochemistry dictates biological activity and off-target effects.

Crystallization-Driven Process Development and Solid Form Screening

With a well-defined and relatively high melting point (93.5-95.0 °C) compared to its low-melting regioisomer , this compound is a robust candidate for crystallization-driven process development. Its crystalline nature at room temperature facilitates reproducible handling, accurate dosing in parallel synthesis, and is advantageous for solid form screening in early pre-formulation studies.

Medicinal Chemistry SAR Studies on Phenylpropanoic Acid Derivatives

For medicinal chemists investigating the impact of fluorine substitution and backbone modifications on biological activity, this compound serves as a well-characterized, high-purity starting point . Its distinct pKa of 4.15, which differs from common NSAIDs like flurbiprofen [3], allows for controlled studies on how subtle changes in acidity affect cellular permeability and target engagement in cell-based assays.

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